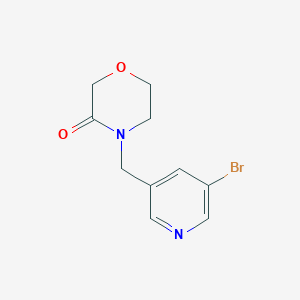

![molecular formula C9H7FN2O2 B6353824 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% CAS No. 1359655-62-1](/img/structure/B6353824.png)

6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

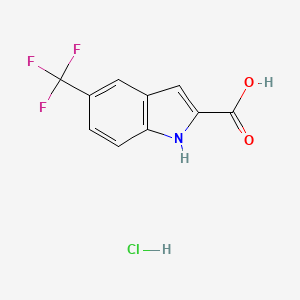

The compound “6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” belongs to the class of imidazopyridines . Imidazopyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazopyridines can be synthesized from easily available chemicals, and various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . A ligand-free method for Pd (OAc) 2 catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has also been developed .Molecular Structure Analysis

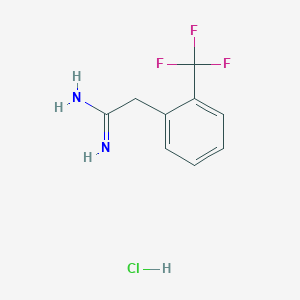

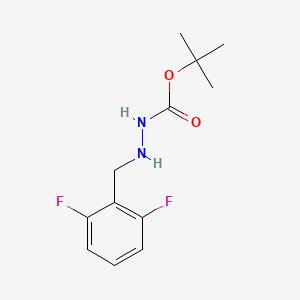

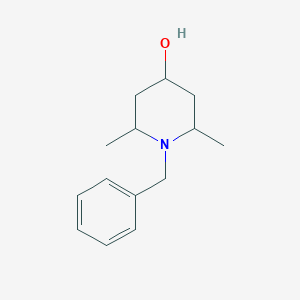

The molecular structure of imidazopyridines includes a fused bicyclic 5–6 heterocycle . The specific structure of “6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” would include a fluorine atom at the 6th position and a carboxylic acid methyl ester group at the 3rd position of the imidazopyridine core.Chemical Reactions Analysis

The synthesis of imidazopyridines often involves reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . The specific reactions involved in the synthesis of “6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” would depend on the specific synthesis route chosen.Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” would depend on its specific molecular structure. As a member of the imidazopyridines, it likely shares some properties with other compounds in this class .Wissenschaftliche Forschungsanwendungen

- Significance : Some derivatives exhibit substantial activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Research Focus : Investigating their structure–activity relationship, mode of action, and scaffold hopping strategies has led to advancements in TB drug discovery .

Antituberculosis Agents

Synthetic Chemistry

Fluorinated Compounds in Drug Discovery

Methodology Development

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of antituberculosis agents .

Mode of Action

Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) , suggesting that they may affect the biochemical pathways related to these diseases.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , suggesting that they may have potent antimicrobial effects.

Zukünftige Richtungen

The future directions for research on “6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” could include further exploration of its potential applications in medicinal chemistry, given the recognized utility of the imidazopyridine scaffold . Additionally, development of more environmentally friendly synthesis methods could be a focus .

Eigenschaften

IUPAC Name |

methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBFNKKAOTYBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2N1C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)

![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)

![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353811.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)

![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)